acetic acid;thulium;hydrate

Description

Contextualization of Rare Earth Acetate (B1210297) Hydrates in Advanced Materials Science

Rare earth acetate hydrates are a class of compounds that serve as critical precursors and functional materials in numerous advanced scientific fields. alfa-chemistry.com These compounds, which are salts composed of a rare earth metal cation, acetate anions, and water molecules of hydration, are valued for their versatility. alfa-chemistry.comstanfordmaterials.com They are frequently utilized in the synthesis of rare earth oxides, catalysts, high-performance ceramics, optical glasses, and phosphors for lighting and display technologies. alfa-chemistry.comstanfordmaterials.comstanfordmaterials.com The solubility of rare earth acetate hydrates in water facilitates solution-based synthesis methods, such as sol-gel processes and thin-film deposition, which are essential for creating uniform, doped materials. stanfordmaterials.comsigmaaldrich.com Their ability to decompose thermally into specific rare earth oxides makes them indispensable starting materials for producing ultra-high purity compounds and nanoscale materials. americanelements.comamericanelements.com Applications range from improving the corrosion resistance of metals to acting as additives in ceramic capacitors and magnetic materials. alfa-chemistry.comsigmaaldrich.com

Fundamental Significance of Thulium(III) in Lanthanide Coordination Chemistry

Thulium (Tm), the thirteenth element in the lanthanide series, possesses a unique electronic configuration that dictates its chemical behavior. wikipedia.org Its most common and stable oxidation state is +3, which is the state found in thulium(III) acetate hydrate (B1144303). wikipedia.org In aqueous solutions, the Tm³⁺ ion forms coordination complexes, typically with nine water molecules surrounding it. wikipedia.org The chemistry of these lanthanide ions, including Tm³⁺, is largely governed by the ionic radius, which steadily decreases across the series—a phenomenon known as the lanthanide contraction. wikipedia.org This subtle change in size allows for fine-tuning of the properties of coordination compounds. Thulium's specific 4f electron configuration gives rise to distinct spectroscopic and magnetic properties, including a characteristic bright blue luminescence from the Tm³⁺ ion. wikipedia.org While the +3 state is dominant, a +2 oxidation state can also exist, particularly in solid compounds, making thulium a subject of interest for studies in single-electron transfer reactions and redox chemistry. chemrxiv.orgresearchgate.net

Scope and Research Imperatives for Acetic Acid;Thulium;Hydrate in Contemporary Chemistry

Thulium(III) acetate hydrate, with the general formula Tm(CH₃COO)₃·xH₂O, is a key compound in modern chemical research and materials development. prochemonline.comottokemi.com It serves as a moderately water-soluble, crystalline source of thulium that is essential for producing other high-purity thulium compounds and advanced materials. americanelements.comchemicalbook.com A primary research driver is its role as a precursor for thulium oxide (Tm₂O₃) through thermal decomposition, a material crucial for electronics, ceramics, and lasers. stanfordmaterials.comstanfordmaterials.com The compound is particularly noted as an important dopant for silica-based fiber amplifiers used in telecommunications. ottokemi.comchemicalbook.comfishersci.no Furthermore, it is used in the fabrication of optical materials, specialty glasses, and phosphors. ottokemi.comfishersci.no Ongoing research leverages thulium(III) acetate hydrate as a starting material for the synthesis of novel materials, such as core-shell nanocrystals, and for studying the fundamental coordination chemistry of the lanthanides. wikipedia.orgsigmaaldrich.com

Structure

2D Structure

Properties

Molecular Formula |

C6H14O7Tm |

|---|---|

Molecular Weight |

367.11 g/mol |

IUPAC Name |

acetic acid;thulium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI Key |

LSZQIAFCRVKLLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm] |

Origin of Product |

United States |

Synthetic Methodologies for Thulium Iii Acetate Hydrate and Its Derivatives

Conventional Synthetic Approaches to Thulium(III) Acetate (B1210297) Hydrate (B1144303)

The most common and well-established methods for producing thulium(III) acetate hydrate involve straightforward acid-base and precipitation reactions. These techniques are favored for their reliability and scalability.

A primary and direct method for synthesizing thulium(III) acetate is the reaction of thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate (Tm₂(CO₃)₃) with acetic acid (CH₃COOH). wikipedia.orgdoi.org The fundamental reaction involves the dissolution of the basic thulium compound in an excess of acetic acid, often with gentle heating to facilitate the reaction.

In a typical procedure analogous to the synthesis of other lanthanide acetates, thulium(III) oxide is added to a solution of glacial acetic acid. google.com The mixture is heated and stirred until the oxide fully dissolves, resulting in a clear solution of thulium(III) acetate. google.com For the synthesis of the hydrated form, water is a key component of the reaction mixture. Research has shown that the reaction of lanthanide oxides with excess acetic acid can yield binuclear acetate complexes. researchgate.net Upon completion of the reaction, the solvent is evaporated, often under vacuum, to crystallize the thulium(III) acetate hydrate product. google.com The general chemical equations for these reactions are:

Tm₂O₃ + 6 CH₃COOH → 2 Tm(CH₃COO)₃ + 3 H₂O

Tm₂(CO₃)₃ + 6 CH₃COOH → 2 Tm(CH₃COO)₃ + 3 H₂O + 3 CO₂

A patent for the synthesis of the analogous europium acetate details a method where europium oxide is heated in glacial acetic acid at 120°C until the solution is transparent. google.com Subsequently, deionized water is added, and the reaction continues at 125°C. google.com The final product is obtained after evaporation and vacuum drying, yielding a high-purity product. google.com

Precipitation from an aqueous solution is another effective strategy for obtaining thulium(III) acetate hydrate. This method typically involves the reaction of a soluble thulium salt, such as thulium(III) chloride (TmCl₃), with an acetate source, like sodium acetate (CH₃COONa), in an aqueous medium. smolecule.com The lower solubility of thulium(III) acetate hydrate compared to the reactants drives its precipitation out of the solution.

The general reaction is as follows:

Tm³⁺(aq) + 3 CH₃COO⁻(aq) + xH₂O(l) → Tm(CH₃COO)₃·xH₂O(s)

This technique is widely applicable for various lanthanide acetates and allows for good control over the product's purity through washing of the precipitate. Thulium(III) acetate hydrate itself is frequently used as a precursor in co-precipitation methods to synthesize complex nanomaterials. csic.esresearchgate.netnih.govjove.com

Controlled Synthesis of Anhydrous Thulium(III) Acetate

Anhydrous thulium(III) acetate can be prepared from its hydrated form through controlled thermal dehydration. wikipedia.org It is crucial to carefully manage the temperature to remove the water of hydration without causing decomposition of the acetate salt itself. researchgate.net

Thermal analysis studies on thulium(III) acetate tetrahydrate have shown that complete dehydration occurs in overlapping steps at approximately 90°C and 110°C. researchgate.net Further heating leads to the decomposition of the anhydrous acetate into intermediates like thulium oxyacetate and thulium oxycarbonate, and finally to thulium(III) oxide at temperatures exceeding 500°C. researchgate.net Therefore, the synthesis of the anhydrous form requires heating the hydrate in a controlled environment, such as under vacuum, at a temperature slightly above 100°C but significantly below the decomposition temperature of the anhydrous salt. For instance, a method for preparing anhydrous lanthanum acetate involves dissolving the oxide in acetic acid and water, followed by direct evaporation at 150°C. researchgate.net

| Thermal Event | Temperature Range (°C) | Description |

| Dehydration | 90 - 110 | Removal of water molecules to form anhydrous thulium(III) acetate. |

| Decomposition | > 350 | Decomposition of anhydrous acetate into various intermediates and finally thulium(III) oxide. |

Table 1: Key thermal events in the decomposition of Thulium(III) Acetate Hydrate based on analogous lanthanide acetate studies. researchgate.net

Synthesis of Divalent Thulium Complexes Utilizing Acetate Precursors

The synthesis of divalent thulium (Tm²⁺) complexes is an area of significant research interest due to their unique electronic and reactive properties. However, a review of the current scientific literature indicates that thulium(III) acetate is not a commonly employed precursor for the synthesis of stable divalent thulium complexes. The preparation of Tm²⁺ compounds typically involves the reduction of thulium(III) precursors with stronger reducing agents or starting from commercially available divalent thulium salts like thulium(II) iodide (TmI₂). Common precursors for divalent thulium complexes include organometallic thulium(III) compounds or thulium(III) halides, rather than the acetate salt.

Precursor Applications in the Synthesis of Thulium-Doped Nanomaterials

Thulium(III) acetate hydrate is a valuable precursor for the synthesis of thulium-doped nanomaterials, which have applications in areas like bioimaging, lasers, and photocatalysis. pubcompare.aithermofisher.com Its solubility in various solvents makes it a versatile starting material for different synthesis techniques.

The sol-gel process is a widely used technique for creating oxide nanostructures with controlled composition and morphology. Thulium(III) acetate is an excellent precursor for introducing thulium ions as dopants into a host oxide matrix, such as titanium dioxide (TiO₂).

Solution-Based Deposition Techniques for Thin Films

Solution-based deposition techniques represent a versatile and cost-effective approach for the fabrication of thin films. researchgate.net These methods, which include spin coating, dip coating, and chemical bath deposition (CBD), offer significant advantages over vacuum-based techniques, such as simplified equipment, ease of scaling for large-area coverage, and precise control over film stoichiometry. researchgate.networldwidejournals.comfytronix.com Thulium(III) acetate hydrate is a suitable precursor for producing thulium-based thin films, particularly thulium(III) oxide (Tm₂O₃), due to its solubility in water and some organic solvents and its decomposition to the oxide upon heating. pubcompare.aifuncmater.comcymitquimica.comwikipedia.org

The general process begins with the preparation of a precursor solution. Thulium(III) acetate hydrate is dissolved in a suitable solvent, which can be water or a short-chain alcohol, to achieve a desired concentration. windows.net The properties of the solution, such as viscosity and stability, can be modified by adding other chemical agents. windows.net

Spin Coating: This is a common and rapid technique used to deposit uniform thin films onto flat substrates. researchgate.netscielo.br The process involves dispensing a small amount of the thulium acetate precursor solution onto the center of a substrate, which is then rotated at high speed. researchgate.net Centrifugal force spreads the solution evenly across the substrate surface. scielo.br The film thickness is primarily controlled by the solution's viscosity and the rotational speed of the spin coater. scielo.br After deposition, a heat treatment step is performed to evaporate the solvent and decompose the organic components, leading to the formation of a crystalline thulium oxide film. researchgate.netwindows.net

Dip Coating: In this method, a substrate is immersed in and withdrawn from the thulium acetate precursor solution at a constant speed. researchgate.net The film thickness is determined by the withdrawal speed, solution viscosity, and solvent evaporation rate. utwente.nl Like spin coating, dip coating is followed by a thermal annealing or calcination process to convert the precursor film into the desired oxide material. researchgate.net

Chemical Bath Deposition (CBD): CBD involves immersing a substrate into a dilute aqueous solution containing the precursor ions. worldwidejournals.com The film forms on the substrate surface through a controlled chemical precipitation process, which can be initiated by adjusting parameters like temperature and pH. fytronix.comarid.my For instance, thulium(III) oxide can be precipitated from a solution containing a thulium salt by adding a base like ammonia. wikipedia.org By carefully controlling the reaction conditions, this precipitation can be directed to occur heterogeneously on the substrate surface, forming a thin film. fytronix.com This technique is particularly advantageous for coating large or complex-shaped substrates. worldwidejournals.com

The final properties of the deposited thin film, such as crystallinity, surface morphology, and thickness, are highly dependent on the deposition parameters and post-deposition heat treatment.

Interactive Table: Typical Parameters for Solution-Based Deposition of Oxide Thin Films

The following table outlines typical experimental parameters for various solution-based deposition techniques, using metal acetates as precursors to form oxide films. These parameters are illustrative of the conditions that would be adapted for depositing thulium oxide films from a thulium(III) acetate hydrate precursor.

| Parameter | Spin Coating | Dip Coating | Chemical Bath Deposition (CBD) |

| Precursor | Metal Acetate Solution | Metal Acetate Solution | Metal Acetate Solution |

| Typical Concentration | 0.1 - 0.5 M | 0.1 - 1.0 M | 0.05 - 0.2 M |

| Solvent System | Alcohols, Water, 2-Methoxyethanol | Alcohols, Water | Primarily Aqueous |

| Deposition Method | Dispense & Rotate | Immerse & Withdraw | Controlled Precipitation |

| Key Process Controls | Rotation Speed (1000-6000 rpm), Time | Withdrawal Speed, Immersion Time | Bath Temperature, pH, Time |

| Substrate Temperature | Room Temperature | Room Temperature | Room Temp. to 90°C |

| Post-Deposition Treatment | Thermal Annealing/Calcination | Thermal Annealing/Calcination | Optional Annealing |

| Typical Annealing Temp. | 400 - 800 °C | 400 - 800 °C | 300 - 500 °C |

Structural Elucidation and Crystallography of Thulium Iii Acetate Hydrate Systems

Single-Crystal X-ray Diffraction Studies of Thulium Coordination Compounds

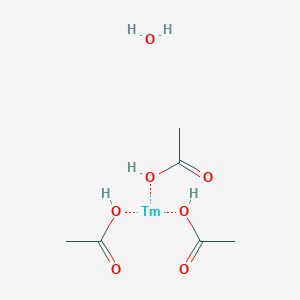

A notable example is the binuclear acetate (B1210297) complex with the formula Tm₂O(η¹,η²-OOCCH₃)₂(η²-OOCCH₃)₄(H₂O)₄·xH₂O. researchgate.net The crystal structure of this compound was determined by SCXRD, providing precise data on its molecular architecture. The reaction of thulium(III) oxide with an excess of acetic acid yields these binuclear complexes. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | Tm₂O(C₂H₃O₂)₆(H₂O)₄·xH₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 8.822(2) Å |

| b = 9.230(3) Å | |

| c = 10.411(4) Å | |

| Unit Cell Angles | α = 91.84(4)° |

| β = 114.17(4)° | |

| γ = 117.65(4)° | |

| Volume (V) | 658(1) ų |

In many lanthanide acetate complexes, the metal centers are typically nine-coordinate, often exhibiting a distorted tricapped trigonal prismatic geometry. researchgate.net In the case of the binuclear thulium(III) acetate complex, each of the two thulium atoms is nine-coordinate. researchgate.net This high coordination number is characteristic of the relatively large ionic radius of the lanthanide elements.

Acetate ligands are versatile and can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and various bridging modes. In polymeric and polynuclear lanthanide acetates, bridging is common and essential to the formation of the extended structure.

In the binuclear thulium complex Tm₂O(η¹,η²-OOCCH₃)₂(η²-OOCCH₃)₄(H₂O)₄, the two nine-coordinate metal atoms are linked by two tridentate chelate-bridging acetato groups. researchgate.net Other common bridging modes in lanthanide acetate polymers include the η³μ₂κ² and η²μ₂κ² modes, where acetate groups link adjacent metal centers to form infinite chains. researchgate.netacs.org The hydration state is also a critical feature, with water molecules directly coordinating to the metal center, satisfying its coordination requirements and participating in hydrogen bonding networks that stabilize the crystal lattice. researchgate.netresearchgate.net

Powder X-ray Diffraction for Phase Purity and Crystallinity Assessment

For instance, while single crystals of the thulium acetate complex were used for detailed structural elucidation, PXRD was employed to confirm that the analogous samarium(III) and europium(III) complexes were isostructural. researchgate.net In other related studies, such as the synthesis of thulium(III) trifluoroacetate (B77799) from thulium(III) acetate tetrahydrate, PXRD was used in conjunction with the Rietveld method to refine the crystal structure of the resulting powder product. researchgate.net The PXRD pattern serves as a fingerprint for the crystalline phase, with the peak positions related to the unit cell dimensions and the peak intensities related to the arrangement of atoms within the cell.

Conformational Analysis of Ligands within Thulium Acetate Complexes

The conformation of the organic ligands within a coordination complex refers to the spatial arrangement of their atoms. For flexible ligands like acetate, different conformations can arise upon coordination to a metal center.

The study of ligand conformation is essential for understanding the subtle structural details that influence the properties of the complex. In lanthanide complexes with more complex macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the thulium ion can induce specific conformations. nih.gov These are often described as square antiprismatic (SAP) or twisted square antiprismatic (TSAP) geometries, which arise from the helical arrangement of the pendant acetate arms and the puckering of the macrocyclic ring. nih.gov

While the acetate ligand itself is simpler, its orientation and the way it bridges metal centers are forms of conformational selection. The prevalence of specific bridging modes, such as the syn-syn bridging found in many polymeric acetates, represents a low-energy conformation for the coordinated ligand system. acs.org Computational methods, in conjunction with experimental data, can be used to explore the potential conformations and rationalize the observed structures. osti.govnih.gov

Spectroscopic Characterization of Thulium Iii Acetate Hydrate Systems

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for probing the molecular structure of thulium acetate (B1210297) systems. They provide detailed information about the functional groups present and the coordination environment of the thulium ion.

FT-IR spectroscopy is primarily used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. kcl.ac.uk In thulium(III) acetate hydrate (B1144303), the key functional groups are the carboxylate group (COO⁻) of the acetate ligand and the hydroxyl group (O-H) of the water of hydration.

The coordination of the acetate ion to the Tm³⁺ ion significantly influences the vibrational frequencies of the carboxylate group compared to the free acetate ion. The most informative vibrations are the asymmetric (νₐ) and symmetric (νₛ) stretching modes of the COO⁻ group. The separation between these two frequencies (Δν = νₐ - νₛ) is a diagnostic indicator of the coordination mode (e.g., unidentate, bidentate chelating, or bridging). In thulium(III) acetate, the acetate ligands typically form coordination bonds with the thulium ion, which can be identified by shifts in the characteristic C=O and C-O stretching bands. mdpi.comchem-soc.si The presence of water of hydration is confirmed by broad absorption bands in the high-frequency region (around 3200-3500 cm⁻¹) due to O-H stretching vibrations.

Interactive Table: Click on column headers to sort.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Indicates presence of water of hydration. |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2980 - 2930 | Confirms the presence of the acetate's methyl group. cdnsciencepub.comresearchgate.net |

| Carboxylate (COO⁻) | Asymmetric Stretching (νₐ) | ~1600 - 1540 | Position indicates coordination to the Tm³⁺ ion. mdpi.comresearchgate.net |

| Carboxylate (COO⁻) | Symmetric Stretching (νₛ) | ~1450 - 1400 | Used with νₐ to determine the coordination mode. cdnsciencepub.comresearchgate.net |

| Methyl (C-H) | Bending/Rocking | ~1430, ~1020 | Further confirms the acetate ligand structure. chem-soc.sicdnsciencepub.comresearchgate.net |

| Carbon-Carbon (C-C) | Stretching | ~950 | Corresponds to the C-C bond in the acetate backbone. cdnsciencepub.com |

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, and it is particularly sensitive to non-polar bonds and metal-ligand vibrations. coherent.commdpi.com For thulium(III) acetate systems, Raman spectroscopy is instrumental in analyzing the coordination structure of the acetate ligand to the Tm³⁺ ion in aqueous solutions and solid states.

Studies on rare earth-acetate complexes have shown that the C-C stretching band (ν(CC)) of the acetate ion is highly sensitive to the coordination environment. nih.gov Specifically, the ν(CC) band can resolve into distinct peaks that are assigned to different coordination structures. nih.gov Research indicates that for lanthanide(III) ions, a bidentate ligand structure is generally preferred over a polymeric chain structure. nih.gov The fraction of acetate ions in a bidentate coordination mode tends to increase as the ionic radius of the lanthanide ion decreases across the series. nih.gov Therefore, for Tm³⁺, which is one of the smaller heavy lanthanides, a significant population of bidentate acetate ligands is expected. The analysis of the symmetric Ln³⁺-OH₂ stretching band also provides insight into changes in the coordination number of the thulium ion. nih.gov

Interactive Table: Click on column headers to sort.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Structural Insight |

|---|---|---|---|

| C-C Stretch (ν(CC)) | ~958 | Polymeric Chain Structure | Indicates bridging acetate ligands. nih.gov |

| C-C Stretch (ν(CC)) | ~946 | Bidentate Ligand | Indicates chelating acetate ligands. nih.gov |

| Tm³⁺-OH₂ Stretch (ν(w)) | Variable | Symmetric Metal-Water Stretch | Changes in this band reflect changes in the primary coordination sphere of the Tm³⁺ ion. nih.gov |

Electronic Absorption and Luminescence Spectroscopy

The spectroscopic properties of thulium(III) are dominated by electronic transitions within the 4f electron shell. These f-f transitions, while formally forbidden, become partially allowed due to environmental interactions, resulting in sharp but weak absorption and emission lines in the UV, visible, and near-infrared (NIR) regions.

The UV-Vis-NIR absorption spectrum of a thulium(III) complex is characterized by a series of narrow absorption bands corresponding to the excitation of the Tm³⁺ ion from its ³H₆ ground state to various excited states. rsc.orgscirp.org The positions of these bands are relatively insensitive to the ligand environment, although the intensity of the absorptions can be affected by the coordination chemistry. For complexes containing organic ligands like acetate, broad and intense absorption bands attributable to π-π* transitions of the ligand may appear in the UV region, which can be involved in sensitizing the Tm³⁺ luminescence. mdpi.com

Interactive Table: Click on column headers to sort.

| Excited State | Transition from ³H₆ Ground State | Approximate Wavelength (nm) | Spectral Region |

|---|---|---|---|

| ¹D₂ | ³H₆ → ¹D₂ | ~360 | UV-A |

| ¹G₄ | ³H₆ → ¹G₄ | ~465-475 | Blue |

| ³F₂, ³F₃ | ³H₆ → ³F₂, ³F₃ | ~685 | Red |

| ³H₄ | ³H₆ → ³H₄ | ~790-800 | Near-Infrared (NIR) |

| ³H₅ | ³H₆ → ³H₅ | ~1210 | Near-Infrared (NIR) |

Thulium(III) ions are well-known for their bright blue luminescence and are widely used as activators in phosphors and upconversion nanomaterials. wikipedia.orgmdpi.com Thulium(III) acetate hydrate often serves as a precursor for synthesizing these materials, such as NaYF₄:Tm³⁺ nanoparticles. mdpi.compreprints.orgresearchgate.net

Upon excitation, typically with UV or NIR light, Tm³⁺ ions exhibit several characteristic emission bands. rsc.orgresearchgate.net The most prominent visible emission is a sharp blue band around 475-480 nm, which originates from the ¹G₄ → ³H₆ transition. preprints.orgnih.gov Another significant emission occurs in the NIR region at approximately 800 nm, corresponding to the ³H₄ → ³H₆ transition. researchgate.net

Upconversion is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) emitted light. rsc.org Tm³⁺ ions have a favorable ladder-like energy level structure for efficient upconversion. mdpi.comnih.gov For instance, excitation with NIR light around 980 nm (in Yb³⁺ co-doped systems) or directly with wavelengths like 1064 nm or 1150 nm can lead to the population of higher energy states through sequential photon absorption or energy transfer, resulting in the characteristic blue (¹G₄ → ³H₆) and NIR (³H₄ → ³H₆) emissions. mdpi.compreprints.orgnih.gov Studies have shown that 1150 nm laser excitation can be particularly effective for producing intense three-photon blue emission at 475 nm in Tm³⁺-doped nanoparticles. preprints.orgnih.gov

Interactive Table: Click on column headers to sort.

| Emission Transition | Approximate Wavelength (nm) | Color/Region | Typical Excitation |

|---|---|---|---|

| ¹D₂ → ³F₄ | ~452-457 | Blue | UV (~360 nm) rsc.orgmyu-group.co.jp |

| ¹G₄ → ³H₆ | ~475-480 | Blue | Upconversion (e.g., 980 nm, 1150 nm) preprints.orgnih.gov |

| ¹G₄ → ³F₄ | ~650 | Red | Upconversion |

| ³H₄ → ³H₆ | ~800-808 | Near-Infrared (NIR) | Upconversion (e.g., 980 nm, 1064 nm) mdpi.comresearchgate.net |

| ³H₄ → ³F₄ | ~1470 | Near-Infrared (NIR) | Direct excitation (~785-800 nm) researchgate.net |

Luminescence decay lifetime is a critical parameter that measures the average time an electron spends in an excited state before returning to the ground state via emission. This measurement provides valuable insights into the efficiency of the luminescence process and the influence of non-radiative decay pathways, such as quenching by solvent molecules or surface defects. preprints.orgrsc.org

In Tm³⁺-doped nanoparticles synthesized using thulium(III) acetate, decay lifetimes are typically measured for the prominent emission bands, like the blue emission at 475 nm. The decay time is influenced by factors such as the host material, the presence of sensitizer (B1316253) ions (like Yb³⁺), and the nanoparticle's structure (e.g., core vs. core-shell). preprints.orgresearchgate.net For example, coating a NaYF₄:Tm³⁺ core with an inert NaYF₄ shell can passivate surface defects and minimize quenching from solvent molecules, leading to a significant increase in emission intensity and a longer decay lifetime. preprints.orgresearchgate.net

Comparing different upconversion mechanisms, the decay lifetime of the 475 nm emission when excited directly at 1150 nm (a three-photon process) was found to be shorter (e.g., 65 µs) than when excited via a Yb³⁺ sensitizer at 980 nm (e.g., 115 µs). nih.gov This is because direct excitation does not depend on the long-lived excited state of a sensitizer, which can be advantageous for applications like high-speed imaging. mdpi.comnih.gov The decay lifetime of NIR emission from the ³H₄ state has also been studied, with values around 56 µs reported for La₂Si₂O₇:Tm nanoparticles after thermal treatment to improve crystallinity and reduce quenching. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. mdpi.com In the context of thulium(III) acetate hydrate, the paramagnetic nature of the Tm(III) ion introduces specific effects that are central to its characterization. mdpi.comrsc.org

The presence of the paramagnetic Tm(III) ion significantly influences the nuclear relaxation times of surrounding nuclei, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE). rsc.org This effect arises from the dipole-dipole interaction between the electron magnetic moment of the thulium ion and the nuclear magnetic moments of nearby atoms. rsc.org The enhancement of relaxation rates, both longitudinal (1/T₁) and transverse (1/T₂), provides valuable structural information, as its magnitude is strongly dependent on the distance (with an r⁻⁶ dependence) between the paramagnetic center and the observed nucleus. nih.gov

The efficiency of a paramagnetic agent in reducing relaxation times is crucial for applications such as speeding up NMR data acquisition. nih.gov However, large PREs can also lead to excessive line broadening, rendering nearby nuclei undetectable in standard NMR experiments, creating a "blind sphere" around the metal ion. rsc.org

Studies on various isostructural lanthanide(III) complexes have shown that thulium complexes can exhibit anomalous relaxation rate profiles. rsc.orgresearchgate.net Measurements of proton NMR paramagnetic relaxation rates have revealed that some thulium complexes show relaxation rates faster than their terbium and dysprosium analogues, which challenges accepted relaxation theories. rsc.orgresearchgate.net This behavior is interpreted in terms of variations in the electronic relaxation time (T₁e) and magnetic susceptibilities that differ from free-ion values, influenced by the transient ligand field from solvent collisions. rsc.org The relaxation of nuclei in paramagnetic systems is a complex process described by phenomenological longitudinal (T₁) and transverse (T₂) relaxation times. nih.gov

Table 1: Factors Influencing Paramagnetic Relaxation Enhancement (PRE) in Thulium(III) Complexes

| Factor | Description | Reference |

|---|---|---|

| Distance (r) | The PRE effect is proportional to r⁻⁶, where r is the distance between the Tm(III) ion and the nucleus. | nih.gov |

| Electronic Relaxation Time (T₁e) | The rate at which the electron spin returns to equilibrium. Anomalously fast rates have been observed for Tm(III). | rsc.orgresearchgate.net |

| Magnetic Susceptibility (µ_eff) | Deviations from free-ion values can influence the relaxation profile. | rsc.orgresearchgate.net |

| Magnetic Field Strength | The field dependence of relaxation rates can be modeled to estimate T₁e and µ_eff. | rsc.org |

| Coordination Geometry | The symmetry and nature of the ligand field affect the electronic properties of the Tm(III) ion. | rsc.orgresearchgate.net |

The NMR spectra of ligands coordinated to a paramagnetic ion like Tm(III) are characterized by significant changes in the chemical shifts of the ligand's nuclei, known as hyperfine shifts. rsc.org These shifts are the sum of two contributions: the Fermi-contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact shift (PCS), which results from the through-space dipolar interaction between the electron and nuclear spins. rsc.org

For thulium(III) complexes, the hyperfine shifts, particularly the PCS, can be very large, spreading the proton signals over a wide chemical shift range, often exceeding 100 ppm. nih.gov In the ¹H NMR spectrum of a thulium(III) acetate complex, the protons of the acetate ligand (CH₃COO⁻) would exhibit these large paramagnetic shifts. The magnitude and direction (upfield or downfield) of the shift for a given proton depend on its geometric position relative to the principal magnetic axis of the complex. soton.ac.uk

For example, in studies of macrocyclic Tm(III) complexes, reporter groups like t-butyl protons have shown shifts to as far as +76 ppm. soton.ac.uk The analysis of these paramagnetically shifted proton signals, often aided by two-dimensional NMR techniques like COSY and NOESY, allows for detailed structural characterization of the complex in solution. soton.ac.ukrsc.orgrsc.orgacs.org The temperature and pH dependence of these shifts can also provide insights into the dynamics and stability of the complex. nih.gov

Table 2: Representative ¹H NMR Characteristics for Ligands in Thulium(III) Complexes

| Feature | Description | Reference |

|---|---|---|

| Hyperfine Shift | Large changes in chemical shifts for ligand protons due to the paramagnetic Tm(III) ion. | rsc.org |

| Chemical Shift Range | Proton signals can be spread over a wide range (e.g., +76 ppm to -83 ppm for different Ln ions). | nih.govsoton.ac.uk |

| Signal Broadening | Protons close to the Tm(III) ion experience significant line broadening due to fast relaxation. | rsc.org |

| Structural Information | The magnitude and sign of the pseudocontact shift are dependent on the proton's position, providing structural restraints. | soton.ac.uk |

| Dynamic Information | Temperature- and pH-dependence studies can reveal information about chemical exchange and conformational dynamics. | nih.govacs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Thulium(III) and Thulium(II) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. bjrs.org.brworldscientific.com It provides information about the electronic structure of paramagnetic centers. rsc.org

Thulium(III) is a non-Kramers ion (4f¹², ³H₆ ground state), meaning its ground state is not a doublet and it is generally expected to be "EPR silent" under typical conditions because transitions within the non-degenerate levels are often forbidden or fall outside the standard microwave frequency ranges. rsc.orgresearchgate.net However, some studies have reported the observation of EPR signals for Tm(III) complexes. For instance, a near-zero-field EPR transition was observed for a bent Tm(III) complex at X-band (ca. 9.39 GHz), indicating a small zero-field splitting between pseudo-doublet states. rsc.org In other cases, Tm(III) complexes are found to be EPR silent at low temperatures (e.g., 5 K). rsc.org

In contrast, the divalent thulium(II) ion (4f¹³, ²F₇/₂) is a Kramers ion and is therefore EPR active. The design and synthesis of Tm(II) complexes, while less common, have been pursued to study their magnetic properties. acs.org The EPR properties of these complexes help to probe the nature of the electronic ground state. acs.org

EPR has also been used to study thulium-doped materials. In thulium-doped yttria (Y₂O₃), EPR signals were observed and used to evaluate the material's response to radiation, indicating its potential for dosimetry. bjrs.org.brresearchgate.net The spectra in these materials exhibited resonance peaks associated with defects, such as interstitial O₂⁻ ions, with g-values around 2.0040. bjrs.org.br

Table 3: EPR Characteristics of Thulium Complexes

| Species | Ion Type | EPR Activity | Typical Observations | Reference |

|---|---|---|---|---|

| Thulium(III) | Non-Kramers (4f¹²) | Generally EPR silent | Can be active if low-lying excited states or pseudo-doublets exist with small energy separation. | rsc.orgresearchgate.net |

| Thulium(II) | Kramers (4f¹³) | EPR active | Used to probe the ground state and magnetic anisotropy in specially designed complexes. | acs.org |

| Tm-doped Y₂O₃ | Tm(III) in host lattice | EPR signals from defects | g-value ~2.0040 for O₂⁻ defects; intensity depends on Tm concentration and radiation dose. | bjrs.org.br |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. wikipedia.org The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 5-10 nm of the surface. wikipedia.orgbris.ac.uk

For the analysis of thulium compounds, XPS can identify the presence of thulium and other elements (like carbon and oxygen in thulium acetate) and provide information about the oxidation state of the thulium ion. xpsdatabase.netcornell.edu Each element produces a characteristic set of XPS peaks at specific binding energies. wikipedia.org The primary XPS region for thulium is the Tm 4d orbital. thermofisher.com

High-resolution scans of specific elemental peaks can reveal small shifts in binding energy, known as chemical shifts, which are indicative of the local chemical environment. For instance, the binding energy of the Tm 4d core level can differentiate between metallic thulium (Tm⁰), thulium(III) oxide (Tm₂O₃), and other thulium compounds. xpsdatabase.netxpsdatabase.net In a study of Tm-doped ZnO nanostructures synthesized using zinc acetate dihydrate and thulium nitrate (B79036), the Tm 4d core level was successfully detected, confirming the incorporation of thulium. cornell.edu XPS analysis of thulium oxide (Tm₂O₃) samples has shown that exposure to air can lead to the formation of surface carbonates, which is also detectable through shifts in the C 1s and O 1s spectra. xpsdatabase.net For non-conductive samples like thulium acetate, the binding energy of the adventitious carbon C 1s peak (typically set to 284.8 eV) is often used for charge correction. wikipedia.org

Table 4: Representative XPS Binding Energies for Thulium and Associated Elements

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Thulium (Tm) | 4d | Tm Metal | (Reference value) | xpsdatabase.net |

| Thulium (Tm) | 4d | Tm₂O₃ | (Specific to oxide) | xpsdatabase.netxpsdatabase.net |

| Thulium (Tm) | 4d₅/₂ | Tm₂O₃ | ~176.5 | xpsdatabase.net |

| Carbon (C) | 1s | Adventitious Carbon | 284.8 (Reference) | wikipedia.org |

| Carbon (C) | 1s | Acetate (C-C, C-H) | ~285.0 | wikipedia.org |

| Carbon (C) | 1s | Acetate (O-C=O) | ~289.0 | wikipedia.org |

| Oxygen (O) | 1s | Oxide (Tm₂O₃) | (Specific to oxide) | xpsdatabase.net |

Thermal Decomposition Pathways of Thulium Iii Acetate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Stability and Decomposition Profilesresearchgate.netopenaccessjournals.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. openaccessjournals.comtrb.org

For thulium(III) acetate (B1210297) tetrahydrate (Tm(CH₃COO)₃·4H₂O), thermal analyses show that the compound undergoes a series of distinct mass loss events corresponding to specific decomposition steps. researchgate.net The initial phase of decomposition involves the loss of water of hydration. Studies indicate that this dehydration occurs in two overlapping steps at approximately 90°C and 110°C. researchgate.netresearchgate.net These endothermic events are clearly visible on a DTA curve.

Following complete dehydration, the anhydrous thulium(III) acetate remains stable over a short temperature range before the onset of a more complex decomposition of the acetate groups. The main decomposition phase, leading to the final oxide product, concludes at around 540°C. researchgate.netresearchgate.net The thermogram provides a clear profile of the compound's thermal stability, indicating the specific temperature ranges where the hydrated, anhydrous, and intermediate species exist. openaccessjournals.com

Identification of Thermal Decomposition Products, including Thulium Oxide (Tm₂O₃)openaccessjournals.comsmolecule.comamericanelements.com

The thermal decomposition of thulium(III) acetate hydrate (B1144303) ultimately yields thulium(III) oxide (Tm₂O₃) as the final solid product. smolecule.comamericanelements.comamericanelements.com However, the pathway to this final oxide involves the formation of several gaseous and solid intermediates. These products have been identified using techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and mass spectrometry, often coupled with thermal analysis. researchgate.netresearchgate.net

The decomposition process can be summarized by the following key products at different temperature stages:

Water (H₂O): Released during the initial dehydration steps below 120°C. researchgate.netresearchgate.net

Anhydrous Thulium(III) Acetate (Tm(CH₃COO)₃): Formed after the complete removal of water.

Thulium Hydroxyacetate (Tm(OH)(CH₃COO)₂): A non-crystalline intermediate formed at approximately 350°C. researchgate.netresearchgate.net

Thulium Oxyacetate (Tm(O)(CH₃COO)): A subsequent intermediate identified at around 375°C. researchgate.netresearchgate.net

Thulium Oxycarbonate (Tm₂O₂CO₃): Formed at about 400°C as the acetate groups further decompose. researchgate.netresearchgate.net

Gaseous Products: Besides water vapor, the decomposition of acetate ligands releases carbon oxides (CO, CO₂). cdhfinechemical.comthermofisher.cn By analogy with other metal acetates, acetone (B3395972) ((CH₃)₂CO) is also expected as a primary gaseous product. researchgate.netresearchgate.net

Thulium(III) Oxide (Tm₂O₃): The final, stable solid residue formed at temperatures above 540°C. researchgate.netresearchgate.net

The table below details the solid intermediates and the final product formed during the thermal decomposition of thulium(III) acetate hydrate.

| Temperature (°C) | Solid Product | Chemical Formula |

| ~350 | Thulium Hydroxyacetate | Tm(OH)(CH₃COO)₂ |

| ~375 | Thulium Oxyacetate | Tm(O)(CH₃COO) |

| ~400 | Thulium Oxycarbonate | Tm₂O₂CO₃ |

| >540 | Thulium(III) Oxide | Tm₂O₃ |

Mechanistic Studies of Dehydration and Acetate Ligand Removalresearchgate.netopenaccessjournals.comsmolecule.com

The mechanism of the thermal decomposition of thulium(III) acetate hydrate is a sequential process beginning with dehydration, followed by the systematic breakdown of the acetate ligands.

The first stage is dehydration . Research indicates that the four water molecules in thulium(III) acetate tetrahydrate are not removed in a single step but rather in two overlapping stages. researchgate.netresearchgate.net This suggests that the water molecules may have different bonding environments within the crystal structure. This process is endothermic and results in the formation of anhydrous thulium(III) acetate.

The second, more complex stage is the decomposition of the acetate ligands . This process does not occur in a single step but proceeds through several intermediate species. The mechanism involves:

The initial breakdown of the anhydrous acetate to form a basic acetate intermediate, specifically thulium hydroxyacetate (Tm(OH)(CH₃COO)₂), at around 350°C. researchgate.netresearchgate.net

This is followed by further ligand loss to form thulium oxyacetate (Tm(O)(CH₃COO)) at approximately 375°C. researchgate.netresearchgate.net

As the temperature increases to 400°C, the remaining organic portion continues to decompose, leading to the formation of thulium oxycarbonate (Tm₂O₂CO₃). researchgate.netresearchgate.net The formation of an oxycarbonate intermediate is a common feature in the thermal decomposition of rare earth acetates. researchgate.net

Finally, the oxycarbonate intermediate decomposes at higher temperatures (above 540°C) to yield the thermodynamically stable thulium(III) oxide (Tm₂O₃), releasing carbon dioxide in the process. researchgate.netresearchgate.net

This step-wise mechanism, involving the formation of hydroxyacetate, oxyacetate, and oxycarbonate intermediates, highlights the intricate chemical transformations that occur during the conversion of thulium(III) acetate hydrate to its oxide. researchgate.net

Magnetic Properties and Relaxation Phenomena in Thulium Complexes

Intrinsic Magnetic Properties of Thulium and Its Compounds

Thulium, a rare earth element, and its compounds exhibit a range of magnetic properties stemming from the electronic configuration of the thulium ion, typically the trivalent Tm³⁺. cymitquimica.comsmolecule.com The magnetic behavior of these materials is largely dictated by the 4f electrons of the thulium ion. Thulium acetate (B1210297), a compound of thulium and acetate ions, is known to be paramagnetic, a property characteristic of materials containing lanthanide ions. ontosight.ai The presence of acetate ligands and integrated water molecules in its hydrate (B1144303) form can influence the compound's stability and crystal structure, which in turn affects its magnetic properties. cymitquimica.comresearchgate.net

Pure thulium metal displays complex magnetic behavior that is highly dependent on temperature. It is paramagnetic above 56 K, transitions to an antiferromagnetic state between 56 K and 32 K, and becomes ferromagnetic below 32 K. wikipedia.org In its paramagnetic region (between 70 K and 300 K), its magnetic susceptibility follows the Curie-Weiss law, yielding an effective magnetic moment of approximately 7.6 Bohr magnetons (μB), which is in close agreement with the theoretical value of 7.56 μB for a free trivalent thulium ion (Tm³⁺). aps.orgresearchgate.netresearchgate.net

Other thulium compounds also show diverse magnetic characteristics. For instance, the intermetallic compound Tm₂Ni₁.₇₈In exhibits antiferromagnetic ordering below a Néel temperature (Tₙ) of 4.5 K. iucr.org Thulium aluminoboride (TmAlB₄) is another example that shows strong magnetic anisotropy and undergoes an antiferromagnetic transition at a Tₙ of 5.8 K. dntb.gov.uaaip.org The magnetic properties of these compounds are often influenced by strong crystalline electric field (CEF) effects, which arise from the interaction between the 4f electrons and the electric field created by the surrounding ions in the crystal lattice. iucr.orgdntb.gov.ua

Table 1: Magnetic Properties of Selected Thulium Compounds

| Compound | Magnetic Ordering | Transition Temperature (K) | Effective Magnetic Moment (μB/Tm) | Curie-Weiss Temperature (K) | Reference |

| Thulium Metal | Ferromagnetic | Tᴄ < 22 | 7.6 | - | wikipedia.orgaps.org |

| Antiferromagnetic | 32 < Tₙ < 56 | wikipedia.org | |||

| Paramagnetic | T > 56 | wikipedia.org | |||

| Thulium Acetate | Paramagnetic | - | - | - | ontosight.ai |

| Tm₂Ni₁.₇₈In | Antiferromagnetic | Tₙ = 4.5 | - | - | iucr.org |

| TmAlB₄ | Antiferromagnetic | Tₙ = 5.8 | 7.1 (H | c), 7.4 (H ⊥ c) | |

| Tm₂AlB₁₁₆ | Antiferromagnetic | Tₙ₁ = 3.5, Tₙ₂ = 2.8 | 7.0 | θ = -2.9 | aip.org |

| TmPt₂Al₃ | Ferromagnetic | Tᴄ = 4.7 | - | - | mdpi.com |

Field-Induced Slow Magnetic Relaxation in Thulium(II) and Thulium(III) Single Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization, a property that makes them candidates for high-density data storage and quantum computing. mdpi.comresearchgate.net The tailoring of the coordination chemistry around the central metal ion is a critical step in developing SMMs. researchgate.netacs.org While most lanthanide SMMs are based on the trivalent oxidation state, recent research has demonstrated that thulium complexes in both Tm(II) and Tm(III) states can exhibit field-induced slow magnetic relaxation. researchgate.netnih.gov

Divalent thulium (Tm(II)) complexes, such as those synthesized with a 18-crown-6 (B118740) ether ligand, have been shown to display slow magnetic relaxation in the presence of a moderate external magnetic field. researchgate.netacs.orgnih.gov This was a significant finding as it expanded the design of SMMs beyond the conventional trivalent lanthanide ions. nih.gov

Similarly, several mononuclear Tm(III) complexes have been identified as rare examples of non-Kramers SMMs. acs.org For instance, two thulium(III) complexes featuring cyclooctatetraenide (COT) ligands, specifically [Tm(COT)I(THF)₂] and [K(18-crown-6)(THF)₂][Tm(COT)₂], both display slow magnetization relaxation. acs.org The behavior of these SMMs is highly dependent on the application of an external DC magnetic field, which suppresses quantum tunneling of magnetization, allowing the thermally activated relaxation processes to become dominant.

The slow magnetic relaxation in SMMs is due to an energy barrier (Ueff) that hinders the reversal of the molecule's magnetization. mdpi.comunifi.it This barrier arises from a combination of a large ground-state spin and significant magnetic anisotropy. mdpi.com Lanthanide ions are excellent candidates for SMMs because their large, unquenched orbital angular momentum can lead to strong magnetic anisotropy. mdpi.com

The magnitude of the energy barrier is a key metric for SMM performance. In thulium(III) SMMs, strategic ligand selection has been shown to dramatically increase this barrier. A stepwise approach in ligand installation, moving from a "piano stool" geometry in [Tm(COT)I(THF)₂] to a more symmetric "sandwich" structure in [K(18-crown-6)(THF)₂][Tm(COT)₂], resulted in an 85% increase in the effective energy barrier. acs.org This demonstrates that fine-tuning the ligand environment is a powerful method for enhancing the magnetic relaxation properties of non-Kramers ions like Tm³⁺. acs.org However, it is also noted that maximizing the anisotropy barrier as the sole design criterion may be insufficient, as other relaxation pathways can dominate, highlighting the complexity of these quantum systems. acs.org

Table 2: Magnetic Relaxation Properties of Thulium(III) SMMs

| Compound | Geometry | Ueff (K) | Applied DC Field (Oe) | Reference |

| [Tm(COT)I(THF)₂] (1-Tm) | Piano Stool | 7.93 | 1000 | acs.org |

| [K(18-crown-6)(THF)₂][Tm(COT)₂] (2-Tm) | Sandwich | 53.3 | 200 | acs.org |

The coordination geometry around the lanthanide ion plays a pivotal role in determining the magnetic anisotropy and, consequently, the magnetic relaxation dynamics. researchgate.netresearchgate.net The electrostatic field created by the coordinating ligands (the crystal field) directly influences the 4f electronic states, lifting their degeneracy and defining the magnetic properties. iucr.org

For prolate lanthanide ions like Tm³⁺, which have an elongated electron density distribution, a robust equatorial coordination field is predicted to generate the necessary axial magnetic anisotropy for SMM behavior. researchgate.net The study comparing the "piano stool" complex [Tm(COT)I(THF)₂] with the "sandwich" complex [K(18-crown-6)(THF)₂][Tm(COT)₂] provides a clear example of this principle. acs.org The increased local symmetry in the sandwich compound, where the Tm³⁺ ion is situated between two COT ligands, leads to significantly improved SMM properties, including a higher energy barrier and relaxation that occurs under a much smaller applied field. acs.org

Even subtle changes in the crystal structure can have a drastic impact on magnetic relaxation. chemrxiv.org In bent two-coordinate thulium complexes, the electronic structure and magnetic anisotropy are highly sensitive to the N-Tm-N bond angle. rsc.org This sensitivity underscores the critical relationship between the precise geometric arrangement of ligands and the resulting magnetic behavior, making the rational design of the coordination sphere a central theme in the development of new molecular magnets. researchgate.netnih.gov

Correlation between Crystal Structure and Magnetic Ordering in Thulium Compounds

The macroscopic magnetic ordering observed in thulium compounds is intrinsically linked to their underlying crystal structure. The arrangement of atoms in the crystal lattice determines the distances between magnetic thulium ions and the symmetry of the local environment, which in turn dictates the nature and strength of magnetic interactions and the direction of magnetic moments. iucr.org

In intermetallic compounds like Tm₂Ni₁.₇₈In, which has a tetragonal crystal structure (Mo₂FeB₂ type), the magnetic properties originate solely from the thulium atoms. iucr.org The reduction of the magnetic moments in the ordered state and their specific orientation are direct consequences of the crystalline electric field (CEF) effects imposed by the lattice. iucr.org Similarly, in the orthorhombic TmPt₂Al₃, the crystal structure leads to ferromagnetic ordering below 4.7 K. mdpi.com

The layered aluminoboride Tm₂AlB₁₁₆, with a Y₂ReB₆-type crystal structure, exhibits multiple complex antiferromagnetic transitions. aip.org Its behavior is influenced by factors such as CEF effects and the potential for short-range magnetic order above the primary transition temperature, all of which are governed by its specific crystal structure. aip.org In TmAlB₄, the orthorhombic crystal structure is responsible for a large magnetic anisotropy, with the c-axis being the easy magnetic direction. dntb.gov.uaaip.org This anisotropy is a direct result of the CEF splitting of the Tm³⁺ energy levels. dntb.gov.ua These examples clearly illustrate that the crystal structure provides the fundamental framework that governs the collective magnetic phenomena in thulium compounds.

Table 3: Correlation of Crystal Structure and Magnetic Ordering in Thulium Compounds

| Compound | Crystal System | Space Group | Magnetic Ordering | Transition Temp. (K) | Reference |

| Tm₂Ni₁.₇₈In | Tetragonal | P4/mbm | Antiferromagnetic | Tₙ = 4.5 | iucr.org |

| TmAlB₄ | Orthorhombic | Pbam | Antiferromagnetic | Tₙ = 5.8 | dntb.gov.uaaip.org |

| Tm₂AlB₁₁₆ | Orthorhombic | Pbam | Antiferromagnetic | Tₙ₁ = 3.5, Tₙ₂ = 2.8 | aip.org |

| TmPt₂Al₃ | Orthorhombic | Cmmm | Ferromagnetic | Tᴄ = 4.7 | mdpi.com |

| Thulium Metal (β-Tm) | Hexagonal | - | Ferromagnetic/Antiferromagnetic | Tᴄ < 32, 32 < Tₙ < 56 | wikipedia.org |

Theoretical and Computational Studies of Acetic Acid;thulium;hydrate Systems

Quantum Chemical Modeling of Thulium(III) Coordination Compounds

Quantum chemical modeling, particularly through semi-empirical methods, has been instrumental in predicting the geometries of large and complex thulium(III) coordination compounds. The development of these models has evolved over time to improve accuracy and expand their range of applicability.

A significant advancement in this area is the development of the Sparkle model, which has been parameterized for various semi-empirical methods, including AM1, PM3, PM6, and most recently, PM7. nih.govacs.org These models treat the lanthanide ion as a core, representing the [Xe]4f¹² electrons for Tm(III), surrounded by a valence shell with three electrons described by 5d, 6s, and 6p atomic orbitals. nih.gov This approach allows for rapid geometry optimizations of complex structures.

Further refinement led to the RM1 (Recife Model 1) for lanthanides, which improves upon the Sparkle models. nih.govplos.org The RM1 model demonstrates enhanced accuracy, particularly for thulium complexes involving direct coordination with atoms other than oxygen or nitrogen. nih.govplos.org Validation studies, comparing the optimized geometries with crystallographic data from the Cambridge Structural Database, show that the RM1 model for Tm(III) can predict the bond distances between the thulium ion and its directly coordinated atoms with an accuracy of approximately 2%. nih.govplos.org This level of precision is highly valuable for the rational design of new thulium complexes for various applications. plos.org For instance, a full geometry optimization of a thulium-containing metal-organic framework (MOF) with a unit cell of 376 atoms, including 16 Tm(III) cations, using the Sparkle/PM7 model yielded geometries in good agreement with experimental crystallographic data. acs.org

Table 1: Comparison of Semi-Empirical Models for Thulium(III) Complexes

| Model | Key Features | Average Unsigned Error (Tm-L distance) | Primary Application |

|---|---|---|---|

| Sparkle/AM1 | First-generation semi-empirical model for lanthanides. nih.gov | Not specified, generally higher than later models. | Geometry optimization of complexes. quantum-chem.pro.br |

| Sparkle/PM3 | Improved parameterization over AM1. | Not specified. | Modeling of rare earth complexes. sparkle.pro.br |

| Sparkle/PM7 | Designed with an emphasis on materials and solid-state calculations. plos.org | ~0.063 Å (average for all lanthanides). acs.org | Prediction of geometries for complexes and materials. acs.org |

| RM1 | Advanced model correcting inadequacies of Sparkle models. plos.org | ~0.050 Å. nih.gov | High-accuracy geometry prediction, especially for diverse coordination environments. nih.govplos.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding in metal complexes, including those of thulium. rsc.org These calculations provide detailed insights into the nature of the interactions between the thulium(III) ion and its ligands, such as acetate (B1210297) and water.

DFT studies on thulium(III) complexes often employ hybrid functionals like B3LYP in conjunction with relativistic effective core potentials (RECPs) for the thulium atom to account for relativistic effects inherent to heavy elements. rsc.orgnih.gov The basis sets for lighter atoms like oxygen, carbon, and hydrogen are typically of high quality, such as aug-cc-pV(D,T)Z. rsc.orgresearchgate.net

These calculations are used to determine optimized molecular geometries, vibrational frequencies, and the electronic properties of the complexes. nih.govnih.gov For example, DFT has been used to study the complexation of Tm(III) with 1,10-phenanthroline-type ligands, revealing that the formation of such complexes is less favored in solution, as indicated by the calculated Gibbs free energies of solvation. nih.gov In studies of thulium-catalyzed reactions, DFT has been crucial for elucidating reaction mechanisms, such as the reductive oligomerization of carbon monoxide. chemrxiv.orgrsc.org

Analysis of the electronic structure often involves examining the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer possibilities. nih.gov Furthermore, theoretical frameworks like the Quantum Theory of Atoms-In-Molecules (QTAIM) and the Electron Localization Function (ELF) are used to characterize the nature of the chemical bonds. rsc.org These analyses can confirm the predominantly ionic character of the bonding between the lanthanide ion and the coordinating ligands, which is typical for these elements. rsc.org

Prediction of Spectroscopic and Magnetic Properties based on Computational Models

Computational models are not only used for structural prediction but also for forecasting the spectroscopic and magnetic properties of thulium compounds. These predictions are vital for interpreting experimental data and for designing materials with specific optical or magnetic characteristics.

The prediction of spectroscopic properties, such as UV-Vis absorption spectra, has been an early success of semi-empirical models like Sparkle. nih.govplos.org More advanced methods are required for a detailed understanding of electronic transitions. The Hubbard-I approximation, for instance, has been successfully applied to calculate the spectral functions of thulium monochalcogenides. aps.orgresearchgate.net This method, which embeds an isolated fⁿ ion into the solid-state environment, reproduces experimental X-ray photoemission spectra (XPS) with excellent accuracy, including all significant multiplet structures. aps.orgresearchgate.net For Tm-doped materials used in quantum information technologies, numerical solutions to three-level rate equations can effectively model and predict the outcomes of spectral hole-burning experiments. aps.org

The magnetic properties of thulium complexes are governed by the behavior of the 4f electrons. Computational models can predict macroscopic magnetic properties like magnetic susceptibility by calculating the energy levels of the Tm³⁺ ion within a crystal field. aip.org It has been shown that simple cubic crystal-field models can be insufficient, and lower-symmetry fields must be considered for accurate predictions, especially when degenerate electronic levels are near the ground state. aip.org First-principles calculations are also employed to derive magnetic phase diagrams and to understand complex magnetic ordering phenomena in thulium materials. gatech.eduresearchgate.net For the discovery of new magnetic materials, computational methods can screen for properties like high magnetocrystalline anisotropy energy (MAE), a key indicator of a hard magnet. uspex-team.org

Table 2: Computational Methods for Predicting Properties of Thulium Compounds

| Property | Computational Method | Key Findings/Applications |

|---|---|---|

| UV-Vis Spectra | Semi-empirical models (e.g., Sparkle) | Prediction of ligand field parameters and spectra. nih.govplos.org |

| Photoemission Spectra | Hubbard-I Approximation | Excellent agreement with experimental XPS, reproducing multiplet structures. aps.orgresearchgate.net |

| Spectral Hole Burning | Rate Equation Modeling | Predicts the size and shape of spectral features in Tm-doped crystals. aps.org |

| Magnetic Susceptibility | Crystal Field Theory Calculations | Calculation of energy level splitting to determine magnetic response. aip.org |

| Magnetic Ordering | First-Principles Calculations | Derivation of magnetic phase diagrams and understanding of antiferromagnetic transitions. gatech.eduresearchgate.net |

Computational Studies on Hydration Thermodynamics of Lanthanide Ions

The interaction of the thulium(III) ion with water is fundamental to its chemistry in aqueous solution and is a key aspect of thulium acetate hydrate (B1144303) systems. Computational studies have provided significant insights into the thermodynamics and kinetics of lanthanide ion hydration.

Theoretical investigations using methods like Density Functional Theory (DFT) and second-order Møller–Plesset perturbation theory (MP2) have been employed to study the hydration of the entire lanthanide series, including thulium. rsc.orgresearchgate.net These studies focus on calculating the structures, binding energies, and thermodynamic properties of hydrated lanthanide ions, represented as [Ln(H₂O)h]³⁺. rsc.orgresearchgate.net

A key parameter is the hydration number, which is the number of water molecules in the first coordination sphere. For the thulium(III) ion, generalized gradient approximation (GGA) DFT calculations predict a preferred hydration number of 8. rsc.orgresearchgate.net Other levels of theory, such as hybrid DFT, also predict a hydration number of 8 for all lanthanides, while MP2 calculations suggest a transition from 9 to 8 for heavier lanthanides, with Eu³⁺–Lu³⁺ favoring 8. rsc.orgresearchgate.net These predictions are in good agreement with experimental evidence. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the hydration process. nih.govaip.org They are used to study the structure of hydration shells and the kinetics of water exchange between the first coordination sphere and the bulk solvent. rsc.org These simulations, often using specialized force fields, can accurately model the thermodynamics of the cations in water and elucidate the mechanisms of ion pairing with anions like chloride. nih.gov The Gibbs free energy of hydration (ΔGhyd) is a critical thermodynamic quantity that can be calculated and compared with experimental values derived from thermodynamic cycles. nih.govmit.edu

Table 3: Calculated Hydration Properties of Lanthanide(III) Ions

| Property | Method | Finding for Thulium(III) / Late Lanthanides |

|---|---|---|

| Preferred Hydration Number | GGA-DFT | 8 (for La³⁺-Tm³⁺). rsc.orgresearchgate.net |

| Preferred Hydration Number | Hybrid DFT | 8 (for all Ln³⁺). rsc.orgresearchgate.net |

| Preferred Hydration Number | SCS-MP2 | 8 (for Eu³⁺-Lu³⁺). rsc.orgresearchgate.net |

| Gibbs Free Energy of Hydration (ΔGhyd) | DFT / COSMO | Values are calculated to understand stability in aqueous solution. nih.govrsc.orgresearchgate.net |

| Water Exchange Mechanism | MD Simulations / DFT | Investigated to understand the lability of coordinated water molecules. rsc.orgaip.org |

Coordination Polymer and Supramolecular Chemistry Involving Thulium Iii Acetate

Design and Synthesis of Thulium-Based Coordination Polymers

The construction of coordination polymers (CPs) is a process of self-assembly, where metal ions (nodes) are linked by organic ligands (linkers) to form extended networks. nih.govmdpi.com The design of thulium-based coordination polymers often involves strategic selection of reaction conditions and ancillary ligands to guide the assembly process towards a desired topology. mdpi.comresearchgate.net

Several synthetic strategies are employed to create these materials. Hydrothermal synthesis is a common method, where reactants are heated in a sealed vessel, often leading to crystalline products. rsc.orgacs.org For instance, reacting thulium salts with polytopic organic linkers, such as meso-tetra(3-carboxyphenyl)porphyrin, under hydrothermal conditions can produce robust, three-dimensional framework solids. acs.org Another approach involves the use of ionic liquids as the reaction medium. Treating thulium chloride hydrates with 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) can yield anhydrous crystalline coordination polymers, with the final structure (polymeric or dimeric) depending on the reactant ratios and the size of the lanthanide ion. nih.govdiva-portal.org For heavier lanthanides like thulium, dimeric species were observed under certain conditions. nih.govdiva-portal.org

The synthesis of binuclear thulium(III) acetate complexes has been achieved through the reaction of thulium(III) oxide (Tm₂O₃) with an excess of acetic acid. researchgate.net This reaction yields complexes where two nine-coordinated thulium atoms are linked by tridentate chelate-bridging acetate groups. researchgate.net The design can also incorporate auxiliary ligands to modulate the final structure. The introduction of co-ligands can alter the dimensionality of the resulting polymer, leading to structures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.org The rational design of these materials is crucial, as the choice of metal ions, ligands, and reaction conditions significantly influences the final molecular structures and properties. csic.es

Recent research has also explored the synthesis of thulium-based metal-organic frameworks (MOFs), a subclass of CPs known for their porosity. nih.govresearchgate.net For example, a thulium-benzene 1,3,5-tricarboxylic acid-based MOF (Tm-BTC MOF) was prepared using a hydrothermal method for use in sensing applications. researchgate.net The bulky nature of certain ligands, such as 1,2,4-tris(tert-butyl)cyclopentadienyl, has been shown to be vital for kinetically stabilizing divalent thulium complexes, which can then be used as precursors for more complex coordination structures through reactions with small molecules like CO and CO₂. rsc.orgrsc.orgchemrxiv.org

| Synthetic Method | Precursors | Resulting Structure | Reference(s) |

| Hydrothermal | Tm³⁺ salts, Porphyrin-based linkers | 3D Framework Solids | acs.org |

| Ionic Liquid Medium | TmCl₃ hydrate (B1144303), Imidazolium acetate | Anhydrous Polymeric/Dimeric Complexes | nih.govdiva-portal.org |

| Acid Reaction | Tm₂O₃, Acetic Acid | Binuclear Acetate Complexes | researchgate.net |

| Hydrothermal | Tm(NO₃)₃, Auxiliary Ligands | 1D, 2D, or 3D Coordination Polymers | rsc.org |

| Solvothermal | Thulium nitrate (B79036), m-ETTC ligand | 2D or 3D Metal-Organic Frameworks | frontiersin.org |

Formation of Supramolecular Architectures through Non-Covalent Interactions

Beyond the strong coordination bonds that form the primary framework of polymers, weaker non-covalent interactions are critical in organizing these polymeric chains or layers into higher-order supramolecular architectures. numberanalytics.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the field of supramolecular chemistry. numberanalytics.commdpi.com

Hydrogen bonding is a particularly powerful tool for directing the assembly of supramolecular structures. mdpi.comnih.govrsc.org In thulium acetate hydrate systems, water molecules and the acetate ligands themselves can act as hydrogen bond donors and acceptors. mdpi.comnih.gov This can lead to the formation of extended networks where individual coordination polymer chains or layers are linked together. For example, 2D coordination networks can be connected to form 3D supramolecular frameworks through hydrogen-bonding interactions between adjacent layers. nih.gov In some thulium-porphyrin polymers, 2D coordination networks stack upon one another, with the stacking stabilized by a combination of porphyrin-porphyrin π-π dispersion forces and hydrogen bonds. researchgate.net

The systematic study of these non-covalent interactions is essential for achieving control over the final solid-state structure. nih.gov In lanthanide acetate solvates, the geometries of hydrogen bonds are strongly influenced by the size of the rare earth atom. mdpi.com Similarly, in certain zinc-acetate polymers, N-H···O hydrogen bonds involving acetate ligands play a crucial role in both the formation and stabilization of the final 1D coordination polymers. nih.gov The combination of coordination bonds for initial assembly and hydrogen bonds for further organization allows for the construction of complex and stable metalla-assemblies. mdpi.com

Role of Acetate Ligands in Bridging and Network Formation

The acetate anion (CH₃COO⁻) is a versatile ligand capable of adopting numerous coordination modes, which is a key factor in the structural diversity of thulium-based coordination polymers. nih.govdiva-portal.org Its ability to bridge multiple metal centers is fundamental to the formation of extended networks.

Acetate ligands can coordinate to a metal ion in a monodentate fashion (binding through one oxygen atom), as a bidentate chelate (binding to a single metal through both oxygen atoms), or, most importantly for polymer formation, as a bridging ligand between two or more metal centers. mdpi.commdpi.com Several bridging modes have been identified in lanthanide-acetate systems, including μ₂:η¹:η¹ and μ₂:η¹:η² patterns, where the acetate links two metal ions. frontiersin.org

In binuclear thulium(III) acetate complexes, tridentate chelate-bridging acetato groups have been observed to link two nine-coordinated metal atoms. researchgate.net In other lanthanide-based 2D coordination polymers, acetate anions act as bridging ligands, creating shorter-range metal-metal connections compared to longer organic linkers within the same structure. mdpi.com The combination of bridging acetates and other ditopic ligands can lead to the formation of layered 2D structures. csic.es The specific coordination mode adopted by the acetate can significantly impact the internal structural parameters of the ligand itself, such as C-O bond lengths and O-C-O bond angles. mdpi.com This versatility allows acetate to facilitate the construction of 1D, 2D, and 3D networks, demonstrating its crucial role as a structural component in the coordination chemistry of thulium. csic.esmdpi.com

| Acetate Coordination Mode | Description | Structural Role | Reference(s) |

| Bridging (μ₂) | Links two metal centers. | Forms dinuclear units and extends polymeric chains. | csic.esmdpi.comfrontiersin.org |

| Tridentate Chelate-Bridging | Binds to two metal centers, chelating one. | Creates stable binuclear complexes. | researchgate.net |

| 2.11 (Harris Symbol) | Bridging mode. | Propagation of 1D coordination polymer chains. | mdpi.com |

| 2.21 (Harris Symbol) | Chelating and bridging mode. | Influences local coordination geometry. | mdpi.com |

| Monodentate | Binds to a single metal via one oxygen. | Terminates a chain or occupies a coordination site. | csic.esmdpi.com |

Influence of Ligand Design on Assembly and Properties

The properties and topology of thulium-based coordination polymers are not solely dependent on the thulium ion and acetate but are heavily influenced by the design of other organic ligands incorporated into the structure. nih.govrsc.org By strategically modifying the geometry, functionality, and flexibility of these linkers, chemists can tune the resulting framework's assembly and properties. frontiersin.orgnih.gov

The introduction of auxiliary ligands with different shapes and coordination patterns can direct the final dimensionality of the polymer, leading to predictable 1D, 2D, or 3D structures. rsc.orgtu.ac.th For example, the use of a linear ditopic ligand might promote the formation of 1D chains or 2D layers, while a pillar-like ligand can connect these layers to build a 3D framework. frontiersin.org The structural differences between two cadmium coordination polymers were directly attributed to the different substituent groups on the isophthalate (B1238265) ligands used, highlighting the sensitivity of the self-assembly process to subtle ligand modifications. nih.gov

Ligand design also directly impacts the functional properties of the material. The incorporation of specific chromophoric ligands can impart desired photoluminescent properties, with the rigid framework of the coordination polymer often enhancing emission intensity compared to the free ligand. nih.govmdpi.com The steric bulk of a ligand can be used to control the reactivity and stability of the metal center; for instance, bulky cyclopentadienyl (B1206354) ligands are crucial for stabilizing highly reactive divalent thulium complexes. rsc.orgrsc.orgresearchgate.net Ultimately, the concept of using mixed organic ligands—combining a primary linker with other ancillary or functional ligands—is a powerful strategy for fine-tuning pore size, shape, and chemical environment within a framework, leading to materials with tailored properties for specific applications. rsc.org

Advanced Materials Applications of Thulium Iii Acetate Hydrate As Precursor

Development of Thulium-Doped Optical Materials for Lasers and Photonics

Thulium(III) acetate (B1210297) hydrate (B1144303) is a key precursor for fabricating thulium-doped gain media used in solid-state lasers and fiber amplifiers. samaterials.comthermofisher.com The trivalent thulium ion (Tm³⁺) is prized in laser technology for its numerous energy level transitions that enable laser emission across a broad spectral range, from the visible to the mid-infrared. rp-photonics.commdpi.com Thulium-doped fiber lasers (TDFLs) operating in the 2 µm wavelength region are particularly noteworthy for applications in medicine, materials processing, and remote sensing, partly due to their "eye-safer" characteristics compared to 1µm lasers. mdpi.comresearchgate.netspie.org

The synthesis of these laser materials often involves doping a host material, such as silica (B1680970) glass or crystals like YAG (Yttrium Aluminum Garnet), with thulium ions. rp-photonics.com Thulium(III) acetate hydrate is an ideal dopant source in methods like the modified chemical vapor deposition (MCVD) for fiber preform fabrication or sol-gel processes for bulk materials. mdpi.combibliotekanauki.pl The acetate precursor ensures a uniform distribution of Tm³⁺ ions within the host matrix, which is crucial for achieving high laser efficiency and stable operation. rp-photonics.com Research focuses on optimizing doping concentrations and co-doping with other elements like aluminum to enhance properties such as fluorescence lifetime and quantum efficiency. mdpi.com

| Laser Transition Property | Description | Relevant Wavelengths | Applications |

| Pumping Scheme | Tm³⁺ ions are typically excited by laser diodes around 0.8 µm or 1.4 µm. rp-photonics.commdpi.com | ~790 nm, ~1.4 µm | Pumping solid-state and fiber lasers. |

| Primary Emission | The most efficient and widely used transition, operating in the short-wave infrared range. rp-photonics.com | ~1.9 - 2.2 µm | Medical surgery, LIDAR, materials processing. rp-photonics.commdpi.comresearchgate.net |

| Upconversion Emission | Absorption of multiple photons leads to emission at shorter wavelengths (blue light). rp-photonics.comresearchgate.net | ~455 nm, ~475-480 nm | Displays, bio-imaging, data storage. researchgate.netnih.gov |

| Other Infrared Emissions | Other transitions enable laser operation at different infrared wavelengths. rp-photonics.com | ~1.47 µm, ~2.3 µm | Optical communications, spectroscopy. rp-photonics.com |

Fabrication of Phosphors and Luminescent Materials for Display and Lighting Technologies